molecular formula C10H14ClN B2426266 3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1231953-20-0

3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

Cat. No. B2426266
CAS RN: 1231953-20-0
M. Wt: 183.68
InChI Key: DVOOAKFGCWGZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a synthetic compound that belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride”, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives also exhibit anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases, providing a valuable idea for treatment and binding with high affinity to multiple receptors .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .

Anti-HIV Properties

Indole derivatives have been found to possess anti-HIV properties . They can potentially be used in the development of new drugs for the treatment of HIV .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . They can potentially be used in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . They can potentially be used in the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . They can potentially be used in the development of new drugs for the treatment of tuberculosis .

Agro-Chemical Application

Some indole derivatives, such as CGR3, have been found to function as a root growth stimulant, influencing the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling primary root development .

Mechanism of Action

properties

IUPAC Name

3,3-dimethyl-1,2-dihydroindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-10(2)7-11-9-6-4-3-5-8(9)10;/h3-6,11H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOOAKFGCWGZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC=CC=C21)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

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